![molecular formula C9H11ClFNO B2581654 2-[(3-Chloro-4-fluorophenyl)amino]propan-1-ol CAS No. 866030-06-0](/img/structure/B2581654.png)
2-[(3-Chloro-4-fluorophenyl)amino]propan-1-ol
Vue d'ensemble
Description
2-[(3-Chloro-4-fluorophenyl)amino]propan-1-ol is an organic compound characterized by the presence of a chloro and fluoro substituent on a phenyl ring, an amino group, and a propanol moiety
Applications De Recherche Scientifique
2-[(3-Chloro-4-fluorophenyl)amino]propan-1-ol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
Target of Action
The primary target of the compound 2-[(3-Chloro-4-fluorophenyl)amino]propan-1-ol is the Tumor Necrosis Factor alpha (TNFα) . TNFα is a cytokine involved in systemic inflammation and is a member of a group of cytokines that stimulate the acute phase reaction.
Mode of Action
This compound interacts with its target, TNFα, by binding to it. This binding distorts the TNFα trimer, leading to aberrant signaling when the trimer binds to TNF receptor 1 (TNFR1) .
Biochemical Pathways
The interaction of this compound with TNFα affects the TNFα signaling pathway. The distortion of the TNFα trimer upon binding leads to aberrant signaling when the trimer binds to TNF receptor 1 (TNFR1) . This can have downstream effects on various biochemical pathways involved in inflammation and immune response.
Pharmacokinetics
The compound has been shown to have excellent potency and a good pharmacokinetic profile . These properties would impact the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties, and thus its bioavailability.
Result of Action
The result of the action of this compound is the inhibition of TNFα, leading to a decrease in inflammation and immune response . This has been demonstrated in a TNF-induced IL-6 mouse model and in vivo activity in a collagen antibody-induced arthritis model, where it showed biologic-like in vivo efficacy .
Analyse Biochimique
Cellular Effects
Given its potential interaction with TNF-alpha , it may influence cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
Its potential interaction with TNF-alpha suggests that it may exert its effects at the molecular level, including any binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3-Chloro-4-fluorophenyl)amino]propan-1-ol typically involves the reaction of 3-chloro-4-fluoroaniline with an appropriate propanol derivative under controlled conditions. One common method involves the use of diethyl [3-chloro-4-fluorophenyl]amino]methylene]malonate as an intermediate . The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate, and the reaction is carried out in an inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-[(3-Chloro-4-fluorophenyl)amino]propan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone, while substitution reactions can introduce various functional groups onto the aromatic ring.
Comparaison Avec Des Composés Similaires
Similar Compounds
Diethyl [3-chloro-4-fluorophenyl]amino]methylene]malonate: An intermediate used in the synthesis of the target compound.
3-Chloro-4-fluoroaniline: A precursor in the synthesis of the target compound.
Uniqueness
2-[(3-Chloro-4-fluorophenyl)amino]propan-1-ol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its chloro and fluoro substituents enhance its reactivity and potential interactions with biological targets, making it a valuable compound in various research and industrial applications.
Propriétés
IUPAC Name |
2-(3-chloro-4-fluoroanilino)propan-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClFNO/c1-6(5-13)12-7-2-3-9(11)8(10)4-7/h2-4,6,12-13H,5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLMJTKRRVZWMMR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)NC1=CC(=C(C=C1)F)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClFNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![ethyl 2-(4-(diethylamino)benzamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2581572.png)
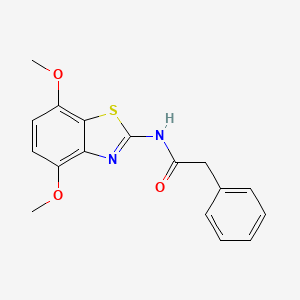
![(R)-6-Chlorospiro[chromane-2,1'-cyclopentan]-4-amine hydrochloride](/img/structure/B2581577.png)
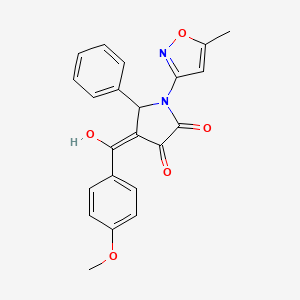
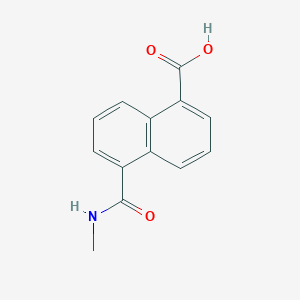

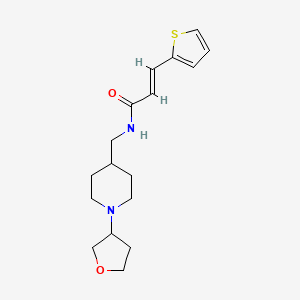
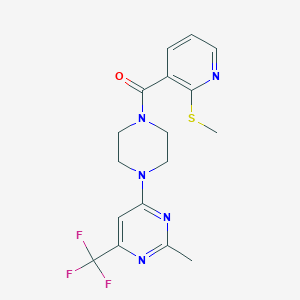
![2-(6-(4-fluorophenyl)-7-methyl-2-oxo-2,3-dihydro-1H-imidazo[1,2-b]pyrazol-3-yl)-N-(2-methoxyphenyl)acetamide](/img/structure/B2581583.png)


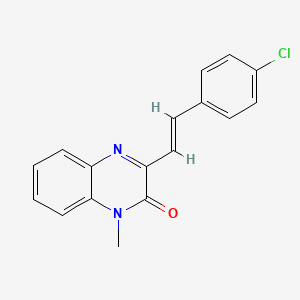
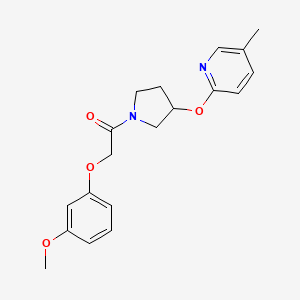
![(S)-2-Methyl-N-[(2S)-1,1,1-trifluoro-4-oxo-4-phenylbutan-2-yl]propane-2-sulfinamide](/img/structure/B2581594.png)
